3-(3-Benzylureido)propanoic acid
Overview
Description
3-(3-Benzylureido)propanoic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of propanoic acid, where a benzylureido group is attached to the third carbon atom of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylureido)propanoic acid typically involves the reaction of benzyl isocyanate with 3-aminopropanoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
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Step 1: Formation of Intermediate
Reactants: Benzyl isocyanate and 3-aminopropanoic acid
Solvent: Dichloromethane
Temperature: Room temperature
Reaction Time: 2-4 hours
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Step 2: Hydrolysis
Intermediate: Formed in step 1
Reagent: Water or dilute acid
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzylureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzylureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-Benzylureido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Benzylureido)propanoic acid involves its interaction with specific molecular targets in biological systems. The benzylureido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Indolin-1-yl-3-oxopropanoyl)aminopropanoic acid
- 3-(3-Benzylureido)indolin-1-yl-3-oxopropanoyl-amino propanoic acid
Uniqueness
3-(3-Benzylureido)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its benzylureido group provides a distinct set of chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(benzylcarbamoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXWPAGHEVGPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585405 | |
Record name | N-(Benzylcarbamoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71274-38-9 | |
Record name | N-(Benzylcarbamoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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